Product packaging for Alloyohimbane(Cat. No.:CAS No. 483-26-1)

Alloyohimbane

Cat. No.: B1195812
CAS No.: 483-26-1
M. Wt: 280.4 g/mol
InChI Key: JUPDIHMJFPDGMY-UHFFFAOYSA-N
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Description

Contextualization within Indole (B1671886) Alkaloid Chemistry

Alloyohimbane is a member of the vast and structurally diverse family of indole alkaloids. Specifically, it is classified as a monoterpenoid indole alkaloid (MIA), a significant group of natural products. nih.govresearchgate.net These compounds are characterized by a core structure derived from the amino acid tryptophan and the secoiridoid monoterpene secologanin (B1681713). researchgate.net The yohimbane skeleton, which defines this compound and its isomers, is a pentacyclic framework featuring a characteristic indole nucleus fused to a complex, nitrogen-containing heterocyclic system. nih.govresearchgate.net This intricate architecture arises from a sophisticated biosynthetic pathway in plants and has made the yohimbane family a compelling subject of study in organic chemistry and pharmacology. nih.govmdpi.com

Significance of the Yohimbane Alkaloid Family in Chemical Synthesis and Biological Studies

The yohimbane alkaloid family has garnered considerable attention from the scientific community for several decades due to its notable pharmacological properties and its challenging molecular architecture. nih.govthieme-connect.com Members of this family, including the well-known yohimbine (B192690), are recognized for their activity within the central nervous system. nih.gov They have been traditionally used for various purposes and are known to act as potent and selective alpha-2-adrenergic receptor antagonists. nih.govnih.govontosight.ai This antagonism can lead to increased norepinephrine (B1679862) levels, influencing a range of physiological processes. mdpi.com

Beyond their biological relevance, the complex, multi-ring structure containing multiple stereocenters makes yohimbane alkaloids quintessential targets for total synthesis. researchgate.netthieme-connect.com Synthetic chemists view these molecules as a proving ground for developing and showcasing new synthetic strategies and catalytic methods. thieme-connect.com The successful synthesis of these alkaloids, including this compound, is a testament to the state-of-the-art in chemical synthesis, pushing the boundaries of stereocontrol and reaction efficiency. thieme-connect.comnih.gov The ability to access these compounds synthetically allows for the creation of structural analogs for further biomedical investigation. nih.gov

Historical Perspective on this compound Research

The history of this compound research is deeply rooted in the golden age of natural product synthesis. A landmark achievement was the first stereospecific total synthesis of dl-Alloyohimbane (a racemic mixture) by Gilbert Stork and his colleagues in 1954. scripps.educapes.gov.br This early work was pivotal in establishing the relative stereochemistry of the molecule and demonstrated innovative strategies for controlling complex stereochemical outcomes. researchgate.netresearchgate.net

Since these pioneering efforts, this compound and its parent skeleton, yohimbane, have remained compelling targets. Numerous research groups have reported both racemic and, more recently, enantioselective syntheses. nih.gov The development of asymmetric synthesis has allowed for the preparation of specific enantiomers, such as (–)-Alloyohimbane. nih.govnih.govpurdue.edursc.org These modern synthetic routes often employ sophisticated techniques like enzymatic desymmetrization, organocatalysis, and various cycloaddition reactions to achieve high levels of stereocontrol and efficiency. nih.govresearchgate.netnih.govrsc.org Syntheses have been reported by the research groups of Ghosh, Scheidt, Katsuki, and Riva, among others, each contributing unique strategies to the construction of this intricate pentacyclic system. thieme-connect.comnih.gov

Stereochemical Distinctiveness and Importance of this compound

The stereochemical challenge of selectively creating the cis-D/E fusion has made this compound a valuable target for testing and developing new synthetic methodologies. researchgate.netumich.edu Control over the C3 stereocenter, in particular, is a long-standing challenge in the divergent synthesis of the various yohimbine stereoisomers. researchgate.netresearchgate.net The ability to selectively synthesize this compound, alongside its other diastereomers (normal, pseudo, and epiallo), is crucial for conducting detailed structure-activity relationship (SAR) studies. researchgate.netnih.gov Such studies help to elucidate how the specific 3D architecture of each alkaloid influences its interaction with biological targets like adrenergic receptors, contributing to the impressive pharmacological diversity observed within the yohimbine family. nih.gov

Spectroscopic Data for (−)-Alloyohimbane

The structural identity of a synthesized compound is confirmed through various spectroscopic techniques. The data for (−)-Alloyohimbane is well-documented.

TechniqueParameterObserved ValuesReference
Optical Rotation[α]D20−78.8 (c 0.3, EtOH) nih.gov
1H-NMR (400 MHz, CDCl3)Indole N-Hδ 7.75 (s, 1H) nih.gov
Aromatic Protonsδ 7.47 (d, J = 7.6 Hz, 1H), 7.30 (d, J = 7.7 Hz, 1H), 7.10 (dt, J = 17.9, 7.1 Hz, 2H)
13C-NMR (101 MHz, CDCl3)Selected Signalsδ 135.9, 135.4, 127.4, 121.1, 119.3, 118.0, 110.6, 108.1, 61.7, 60.3, 53.3, 36.5, 34.7, 31.8, 30.4, 26.4, 21.6, 20.8 nih.gov
Mass Spectrometry (ESI)HRMS [M+H]+Calculated for C19H25N2: 281.2018, Found: 281.2009 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N2 B1195812 Alloyohimbane CAS No. 483-26-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-2-6-14-12-21-10-9-16-15-7-3-4-8-17(15)20-19(16)18(21)11-13(14)5-1/h3-4,7-8,13-14,18,20H,1-2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPDIHMJFPDGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CN3CCC4=C(C3CC2C1)NC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50964042
Record name Yohimban
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Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483-26-1
Record name Alloyohimbane
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Record name Yohimban
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Synthetic and Semisynthetic Methodologies for Alloyohimbane and Its Analogues

Total Synthesis Strategies of Alloyohimbane

Classical Approaches in Total Synthesis

The early syntheses of this compound were characterized by their ingenuity in constructing the complex ring system, albeit without control over the absolute stereochemistry, thus yielding racemic mixtures. A landmark in this era was the work of Gilbert Stork and his group, who reported a stereospecific synthesis of dl-alloyohimbane and its C3-epimer, dl-3-epithis compound, in 1954. nasonline.orgscripps.edu Their approach was a testament to the power of strategic bond formations in achieving complex molecular targets. nasonline.org Another notable classical synthesis was developed by van Tamelen and his collaborators. Their comprehensive work on the total synthesis of yohimbine (B192690) also provided a pathway to this compound, detailing a multistep sequence to assemble the characteristic pentacyclic framework. researchgate.netacs.org These early efforts laid the essential groundwork for future, more refined synthetic endeavors. nih.gov

Modern Enantioselective Total Synthesis

The advent of asymmetric catalysis has revolutionized the synthesis of natural products, enabling the preparation of enantiomerically pure compounds. The synthesis of this compound has been a fertile ground for the application of these modern methods. thieme-connect.com

A powerful strategy for introducing chirality is the use of enzymes to selectively react with one of two enantiotopic groups in a prochiral molecule. Ghosh and Sarkar accomplished enantioselective syntheses of (−)-alloyohimbane and (−)-yohimbane through a key enzymatic desymmetrization of a meso-diacetate. researchgate.netnih.gov This method provided a crucial optically active monoacetate intermediate in high enantiomeric purity and on a multi-gram scale. nih.govmolaid.com This intermediate was then elaborated to (−)-alloyohimbane. researchgate.netnih.gov Another approach by Katsuki and coworkers utilized an oxidative desymmetrization of meso-tetrahydrofurans to achieve an enantioselective synthesis of (−)-alloyohimbane. researchgate.netexaly.com

Key Features of Chemoenzymatic Approaches
Enzyme/Catalyst Pig liver esterase, (salen)manganese(III)
Substrate meso-diacetate, meso-tetrahydrofurans
Key Transformation Enantioselective hydrolysis, Enantiotopic C-H oxidation
Product Optically active monoacetate, Functionalized chiral building blocks
Final Product (−)-Alloyohimbane

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a third major pillar of catalysis. N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts that have found application in the synthesis of yohimbine alkaloids. beilstein-journals.orgmdpi.comepfl.chnih.govchimicatechnoacta.ru Scheidt and coworkers reported a concise, enantioselective synthesis of (−)-rauwolscine and (−)-alloyohimbane. researchgate.netnih.gov Their key transformation involved a highly enantio- and diastereoselective NHC-catalyzed dimerization and an amidation/N-acyliminium ion cyclization sequence. researchgate.netnih.gov This powerful cascade reaction constructed four of the five rings and established three of the five stereocenters in just two operations. researchgate.net This strategy also provided access to all four diastereomeric arrangements of the core stereotriad of the yohimbine alkaloids from a common intermediate. nih.gov

NHC-Catalyzed Synthesis of (-)-Alloyohimbane
Catalyst N-Heterocyclic Carbene (NHC)
Key Reactions Enantioselective dimerization, Amidation/N-acyliminium ion cyclization
Starting Materials Ethyl 4-oxobutenoate
Key Intermediate Complex tetracyclic lactam
Final Products (−)-Rauwolscine, (−)-Alloyohimbane

Radical cyclizations offer a unique and powerful method for the formation of cyclic systems. A study demonstrated an efficient four-step synthesis of the tetracyclic berbane and pentacyclic this compound structures. nih.gov This approach featured a stereoselective 6-exo radical cyclization using xanthates as the radical source, providing an expedient entry into the this compound skeleton. nih.govresearchgate.net

A novel approach utilizing an aziridine-allylsilane cyclization has been successfully applied to the total asymmetric synthesis of ent-alloyohimbane. acs.orgacs.orgnih.gov In this strategy, treatment of an optically pure aziridine-allylsilane with a Lewis acid, such as boron trifluoride etherate, initiated a cyclization to form key carbocyclic intermediates. acs.orgnih.govresearchgate.netresearchgate.net These intermediates were then converted to the final target through a sequence of reactions including a Bischler-Napieralski reaction. acs.orgacs.orgnih.gov

Aziridine-Allylsilane Cyclization for ent-Alloyohimbane
Key Reagents Optically pure aziridine-allylsilane, BF3·OEt2
Key Reaction Aziridine-allylsilane cyclization
Intermediate Aminomethyl substituted carbocycles
Final Ring Closure Bischler-Napieralski reaction
Product ent-Alloyohimbane
N-Acyliminium Ion Cyclization Sequences

A powerful strategy for the construction of the intricate ring system of yohimbine alkaloids, including this compound, involves the use of N-acyliminium ion cyclization. This method has proven effective in forming key carbon-carbon bonds and establishing the requisite stereochemistry of the pentacyclic framework.

In a concise and enantioselective synthesis of (−)-alloyohimbane, a key transformation utilizes an amidation/N-acyliminium ion cyclization sequence. nih.govnih.govacs.orgacs.org This approach allows for the construction of four of the five necessary rings and sets three of the five stereocenters in just two steps. nih.govnih.govacs.orgacs.org The sequence begins with the rapid acylation of tryptamine (B22526) by a suitable precursor, which is then followed by an intramolecular cyclization. A critical aspect of this process is the management of a competing intermolecular imine formation with an additional equivalent of tryptamine, which can inhibit the desired intramolecular N-acyliminium ion formation. nih.gov

To optimize the cyclization, the reaction can be conducted in a two-step process under anhydrous conditions. The intermediate hydroxylactam is first isolated. nih.gov Subsequent treatment with an activating agent, such as acetyl chloride at low temperatures, promotes the N-acyliminium ion cyclization with improved selectivity. nih.gov This strategy has been successfully employed on a multi-gram scale to produce a tetracyclic lactam intermediate, which serves as a versatile precursor for accessing not only the allo-configured yohimbines like this compound but also other diastereomeric classes of this alkaloid family. nih.gov

N-acyliminium ions are potent reactive intermediates for creating carbon-carbon and carbon-heteroatom bonds. researchgate.net Intramolecular reactions involving these ions are widely used to build diverse and complex molecular scaffolds. researchgate.net

Divergent Synthesis of Stereoisomeric Yohimbine Alkaloids

The yohimbine family of alkaloids is characterized by significant stereochemical diversity, with this compound being one of the key stereoisomers. A significant challenge in the synthesis of these compounds has been the precise control of the stereocenter at the C(3) position, particularly in the later stages of the synthesis. nih.govnih.govresearchgate.net Divergent synthetic strategies offer a solution to this problem by allowing for the synthesis of multiple stereoisomers from a common intermediate.

One successful divergent approach utilizes a functionalized hydrindanone to construct the yohimbinoid skeleton. nih.govnih.govresearchgate.net A key feature of this strategy is the use of an aminonitrile intermediate, which enables effective control over the stereochemistry at C(3) during a Pictet-Spengler reaction. nih.govnih.govresearchgate.net This method has been instrumental in the first total syntheses of the C(3) epimeric natural products venenatine and alstovenine. nih.govnih.gov By carefully selecting the conditions for the late-stage Pictet-Spengler cyclization, it is possible to control the diastereoselectivity with various indole (B1671886) nucleophiles. nih.gov

Another bio-inspired divergent strategy focuses on the rapid construction of the entire pentacyclic skeleton while achieving complete control over all five stereogenic centers. researchgate.net This is accomplished through an enantioselective kinetic resolution of an easily accessible achiral synthetic surrogate. researchgate.net This method allows for stereochemical diversification from a common intermediate, enabling the synthesis of all four stereoisomeric subfamilies of yohimbine alkaloids by strategically navigating thermodynamic and kinetic preferences. researchgate.net

Semisynthetic Routes to this compound Derivatives

Semisynthetic approaches, starting from naturally occurring or readily available precursors, provide an alternative and often more efficient pathway to this compound and its derivatives. These methods leverage the existing complex scaffold of a related molecule and modify it through a series of chemical transformations.

One notable semisynthetic route to (−)-alloyohimbane begins with the enzymatic desymmetrization of a meso-diacetate. nih.gov This key step, which utilizes pig liver esterase, produces an enantioenriched monoacetate with high enantiomeric excess. nih.gov The synthesis then proceeds through the construction of the D and E rings of the yohimbine framework. A crucial step involves a Bischler–Napieralski cyclization to form the C-ring, followed by the reduction of the resulting imine. This sequence demonstrates high diastereoselectivity. nih.gov The final step to obtain (−)-alloyohimbane is the hydrogenation of a double bond. nih.gov

Another approach involves the reaction of bis-chloroacetamide derivatives with various sulfur-containing nucleophiles to create novel sulfide (B99878) compounds. scielo.org.zaresearchgate.net While not directly producing this compound, this methodology demonstrates the potential for derivatizing related scaffolds.

Key Transformations and Reaction Mechanisms in this compound Synthesis

The synthesis of a complex molecule like this compound relies on a series of key chemical transformations and a deep understanding of their underlying reaction mechanisms. These include methods for forming the indole ring, strategies for controlling stereochemistry, and techniques for constructing the pentacyclic framework.

Indole Ring Formation Chemistry

The indole nucleus is the cornerstone of the yohimbine alkaloids. Various methods exist for its construction, ranging from classical named reactions to modern transition-metal-catalyzed processes. The choice of method often depends on the desired substitution pattern and the compatibility with other functional groups in the molecule.

Common methods for synthesizing the indole ring system include the Fischer, Madelung, and Reissert indole syntheses. bhu.ac.in The Fischer indole synthesis, for instance, involves the acid-catalyzed cyclization of arylhydrazones. bhu.ac.in More contemporary approaches utilize palladium- or copper-catalyzed reactions to form the indole nucleus. researchgate.netorganic-chemistry.org For example, a palladium-catalyzed intramolecular Heck reaction followed by a reductive N-heteroannulation can be used to construct fused indoles. researchgate.net These methods offer flexibility in introducing various substituents onto the indole ring. researchgate.net

In the context of this compound synthesis, the indole moiety is often introduced via a Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone followed by cyclization. nih.govnih.govresearchgate.net Recent advancements have led to the development of enantioselective organocatalytic versions of the Pictet-Spengler reaction, allowing for the synthesis of optically active yohimbane skeletons. researchgate.net

Stereocontrol Strategies (e.g., Control over Ring E Configuration)

The biological activity of yohimbine alkaloids is highly dependent on their stereochemistry. Therefore, controlling the relative and absolute configuration of the multiple stereocenters, particularly those in ring E, is a critical aspect of their synthesis.

A variety of strategies have been developed to achieve stereocontrol. ox.ac.uk These often rely on a combination of steric and electronic factors, stereoelectronic effects, and substrate-reagent interactions. ox.ac.uk In the synthesis of this compound, controlling the configuration of ring E is paramount.

One approach to stereocontrol involves the use of chiral catalysts. For example, an N-heterocyclic carbene (NHC)-catalyzed dimerization can establish three of the five stereocenters in the yohimbine core with high enantio- and diastereoselectivity. nih.gov Another strategy employs enantioselective desymmetrization of a meso compound using enzymes, as seen in the synthesis of (−)-alloyohimbane. nih.gov

Furthermore, the choice of reaction conditions can significantly influence the stereochemical outcome. For instance, in the divergent synthesis of yohimbine alkaloids, the diastereoselectivity of a late-stage Pictet-Spengler cyclization can be controlled by carefully selecting the reaction conditions. nih.gov Recent research has also explored the use of electrochemistry, photocatalysis, and photo-electrochemistry to achieve stereodivergent synthesis of alkenes, a strategy that could potentially be applied to control stereochemistry in complex alkaloid synthesis. springernature.com

Formation of Pentacyclic Scaffolds

The construction of the pentacyclic framework of this compound is a significant synthetic challenge that requires the strategic assembly of multiple rings. The yohimban (B1201205) skeleton is a pentacyclic indole alkaloid structure that forms the basis for numerous bioactive compounds.

Several methodologies have been developed to construct this complex scaffold. One common approach involves a convergent strategy where different ring systems are synthesized separately and then joined together. For example, the DE-ring system can be constructed first, followed by a Bischler–Napieralski cyclization to close the C-ring. nih.gov

Alternatively, cascade or domino reactions can be employed to form multiple rings in a single synthetic operation. An enantioselective synthesis of (−)-alloyohimbane utilizes an NHC-catalyzed dimerization and an amidation/N-acyliminium ion cyclization sequence to furnish four of the five rings in two operations. nih.govnih.govacs.orgacs.org A bioinspired approach has also been developed that enables the rapid construction of the entire pentacyclic skeleton through an enantioselective kinetic resolution. researchgate.net This method allows for the formation of five bonds and five stereocenters in a seven-step reaction sequence that can be performed in a pot-economic manner. researchgate.net

Chemical Modifications and Analogue Synthesis

The generation of this compound analogues is a strategic endeavor aimed at exploring the structure-activity relationships of this complex indole alkaloid. nih.gov The process involves a combination of rational design principles, the development of synthetic routes to access modified core structures, and the implementation of diverse functionalization strategies.

Design Principles for this compound Analogues

The design of this compound analogues is guided by the understanding that even minor stereochemical changes in the yohimbine scaffold can lead to significant divergence in pharmacological activity. nih.gov The yohimbine alkaloids are categorized into four main subfamilies—normal, allo, pseudo, and epiallo—based on the stereochemistry of the D-ring. nih.govtandfonline.com This inherent structural diversity provides a foundational principle for analogue design.

A key strategy involves creating synthetic pathways that allow for the selective formation of each of these diastereomeric cores. nih.gov This "platform approach" enables the generation of a wide array of structurally related molecules from a common intermediate, facilitating a broad exploration of the pharmacological landscape. nih.govresearchgate.net The goal is to develop efficient syntheses, often fewer than 10 steps, to drive future biomedical investigations. nih.gov

Furthermore, the design of analogues extends to the introduction of structural variations in the terpene-derived portion of the molecule. nih.gov Syntheses that construct the E-ring at a later stage are particularly advantageous as they offer greater potential for accessing a diverse range of related alkaloids. nih.gov

Synthetic Access to Modified Ring Systems

The construction of the pentacyclic framework of this compound and its analogues is a significant synthetic challenge. Various methodologies have been developed to access the core ring system, often involving the strategic formation of key intermediates.

One prominent approach involves an N-heterocyclic carbene (NHC)-catalyzed dimerization and an amidation/N-acyliminium ion cyclization sequence. nih.govresearchgate.net This method efficiently assembles four of the five rings and establishes three of the five stereocenters in just two steps. nih.govresearchgate.net A notable intermediate in this and other syntheses is the tetracyclic lactam, which serves as a versatile precursor to the allo-configured yohimbines. nih.gov

Chemoenzymatic strategies have also proven effective. The desymmetrization of a meso-diacetate using an enzyme like pig liver esterase (PLE) can produce an optically active monoacetate. researchgate.net This chiral building block is then converted through several steps, including coupling with tryptamine, into the target this compound. rsc.org

Another strategy utilizes a palladium-catalyzed dehydrogenation of N-fluoroamides to create α,β-unsaturated imines, which are valuable synthons. A concise formal synthesis of (±)-alloyohimbane has been demonstrated using this methodology. nih.gov The synthesis of fused bicyclic glutarimides has also been reported as a route to (±)-alloyohimbane. ugr.es

The following table summarizes some of the key synthetic strategies for accessing the this compound ring system:

Synthetic Strategy Key Reactions/Methodologies Notable Intermediates Outcome
NHC-Catalyzed AnnulationN-heterocyclic carbene (NHC)-catalyzed dimerization, Amidation/N-acyliminium ion cyclizationTetracyclic lactamEnantioselective synthesis of (−)-alloyohimbane
Chemoenzymatic SynthesisEnzymatic desymmetrization of a meso-diacetateOptically active monoacetateEnantioselective synthesis of (−)-alloyohimbane
Palladium-Catalyzed DehydrogenationDehydrogenation of N-fluoroamidesα,β-unsaturated iminesFormal synthesis of (±)-alloyohimbane
Fused Bicyclic Glutarimide SynthesisNot specified in detailFused bicyclic glutarimidesSynthesis of (±)-alloyohimbane

Functionalization Strategies

Once the core this compound scaffold is in place, various functionalization strategies can be employed to introduce a wide range of chemical diversity. These modifications are crucial for fine-tuning the biological activity of the resulting analogues.

Late-stage functionalization is a powerful approach that allows for the modification of complex, bioactive molecules without the need to redesign the entire synthetic route. nih.gov For instance, α,β-unsaturated imine intermediates, generated through palladium-catalyzed dehydrogenation, can undergo selective 1,2-addition or 1,4-addition reactions with various nucleophiles. nih.gov This enables the introduction of a diverse array of substituents, leading to structurally varied allylic amides and enamides. nih.gov

Direct C-H functionalization is another atom- and step-economic strategy for introducing new functional groups. researchgate.net While challenging to achieve with high selectivity, methods involving radical-mediated remote C(sp³)-H functionalization via hydrogen atom transfer (HAT) have been developed. researchgate.net

The following table outlines some of the functionalization strategies applied to this compound precursors:

Functionalization Strategy Reaction Type Reagents/Conditions Resulting Structures
Nucleophilic Addition to α,β-Unsaturated Imines1,2-additionH⁻, C(sp)⁻, C(sp²)⁻, or C(sp³)⁻ based nucleophilesAllylic amides
Nucleophilic Addition to α,β-Unsaturated Imines1,4-additionBenzyl Grignard reagentEnamide
Remote C-H FunctionalizationRadical-mediated Hydrogen Atom Transfer (HAT)Transition metal or photocatalysis with N-fluoroamidesFunctionalized at specific distal positions

Biosynthetic Pathways and Natural Origins of Alloyohimbane

Natural Occurrence and Botanical Sources

Alloyohimbane is a naturally occurring phytochemical isolated from various plant species, primarily within the Rubiaceae family. nih.gov The principal botanical source is the bark of the African evergreen tree Pausinystalia yohimbe (also known by its synonym Corynanthe johimbe), which is native to the lowland forests of western and central Africa. nih.govwikipedia.orgeuropa.eu This tree is renowned for producing a variety of yohimbine-related alkaloids. wikipedia.orgeuropa.eu

Botanical SourceFamilyCommon Name
Pausinystalia yohimbe (K.Schum.) Pierre ex BeilleRubiaceaeYohimbe
Corynanthe pachyceras K.Schum.Rubiaceae

This table is interactive. You can sort and filter the data.

Precursor Incorporation in Biosynthesis

The biosynthesis of all monoterpenoid indole (B1671886) alkaloids, including this compound, begins with two fundamental precursors: the amino acid L-tryptophan and the secoiridoid monoterpene, secologanin (B1681713). researchgate.netnih.gov

Tryptophan: Derived from the shikimic acid pathway, tryptophan provides the indole ring and the adjacent ethylamine (B1201723) side chain (C₂-N). Before condensation, tryptophan is typically decarboxylated to form tryptamine (B22526). nih.govresearchgate.net

Secologanin: This monoterpenoid component is derived from geraniol (B1671447) via a multi-step pathway. nih.gov It provides a C9 or C10 unit that ultimately forms the non-tryptamine portion of the final alkaloid structure. nih.gov

The condensation of these two precursors is a pivotal step that lays the foundation for the entire class of MIAs. researchgate.net

PrecursorTypeBiosynthetic OriginContribution to this compound
L-TryptophanAmino AcidShikimic Acid PathwayIndole nucleus and ethylamine side chain (as Tryptamine)
SecologaninSecoiridoid MonoterpeneMevalonate/Non-mevalonate Pathway (via Geraniol)C9/C10 non-tryptamine carbon skeleton

This table is interactive. You can sort and filter the data.

Proposed Enzymatic Transformations in Vivo

The in-vivo assembly of this compound from its precursors is a multi-enzyme process. While the early steps of the pathway are well-established for MIAs, the specific enzymatic transformations leading to the yohimbane scaffold, and particularly the this compound stereoisomer, are part of a proposed pathway that is not yet fully characterized. researchgate.net

Tryptamine Formation: The pathway initiates with the decarboxylation of L-tryptophan, a reaction catalyzed by the enzyme Tryptophan decarboxylase (TDC) to produce tryptamine. researchgate.net

Strictosidine (B192452) Synthesis: Tryptamine then undergoes a stereospecific condensation (a Pictet-Spengler reaction) with secologanin. This crucial step is catalyzed by Strictosidine synthase (STR) and forms strictosidine, the universal precursor to all MIAs. nih.govresearchgate.net This reaction sets the α-orientation of the hydrogen at the C-3 position. nih.gov

Aglycone Formation: The glucose moiety of strictosidine is hydrolyzed by Strictosidine β-D-glucosidase (SGD) . researchgate.net This creates a highly reactive aglycone intermediate, which serves as a critical branch point in the biosynthesis of various alkaloid skeletons. researchgate.net

Formation of the Yohimbane Skeleton: The strictosidine aglycone is proposed to rearrange into 4,21-dehydrogeissoschizine. researchgate.net This intermediate is believed to be the direct precursor to the yohimbane-type alkaloids. researchgate.net The subsequent cyclization and reduction steps that establish the specific pentacyclic structure and the "allo" stereochemistry of this compound are catalyzed by a series of enzymes, likely including reductases and cyclases, though their specific identities remain largely uncharacterized. researchgate.net

StepSubstrate(s)Key Enzyme (Proposed/Known)Product
1L-TryptophanTryptophan decarboxylase (TDC)Tryptamine
2Tryptamine, SecologaninStrictosidine synthase (STR)Strictosidine
3StrictosidineStrictosidine β-D-glucosidase (SGD)Strictosidine aglycone
4Strictosidine aglycone(Uncharacterized enzymes)4,21-dehydrogeissoschizine
54,21-dehydrogeissoschizine(Uncharacterized enzymes)This compound

This table is interactive. You can sort and filter the data.

Relationship to Other Monoterpenoid Indole Alkaloids (MIAs)

This compound is a member of the extensive family of monoterpenoid indole alkaloids (MIAs), which includes over 3,000 known compounds found predominantly in plant families like Apocynaceae, Loganiaceae, and Rubiaceae. nih.govnih.gov

Within this large family, this compound is classified as a Corynanthe-type alkaloid . nih.gov This subclass is defined by retaining the unrearranged carbon skeleton of the secologanin precursor. nih.gov The Corynanthe alkaloids are further divided into diastereomeric classes based on the stereochemistry at positions C3, C15, and C20 of the central piperidine (B6355638) ring. nih.gov

This compound belongs to the allo series, which is defined by the following stereochemical configuration: α-H at C3, α-H at C15, and α-H at C20. nih.gov This specific spatial arrangement distinguishes it from its other yohimbane stereoisomers.

Diastereomeric ClassC3 StereocenterC15 StereocenterC20 StereocenterRepresentative Example
Normalα-Hα-Hβ-HYohimbine (B192690)
Allo α-H α-H α-H This compound , Rauwolscine
Pseudoβ-Hα-Hβ-HPseudoyohimbine
Epi-alloβ-Hα-Hα-H-

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Molecular and Cellular Mechanisms of Action of Alloyohimbane and Its Derivatives in Vitro Studies

Receptor Interaction Studies

The primary mechanism of action for yohimbane alkaloids, including alloyohimbane, is their interaction with adrenergic receptors. nih.gov However, their activity extends to other receptor systems, highlighting a complex pharmacological profile.

Alpha-Adrenergic Receptor Antagonism Profiles (α1 and α2)

This compound and its related compounds are recognized as potent, competitive, and selective antagonists of α2-adrenergic receptors. nih.gov This antagonism is considered the principal driver of their biological effects. By blocking presynaptic α2-adrenergic receptors, these alkaloids inhibit the negative feedback loop that normally suppresses the release of norepinephrine (B1679862), leading to increased sympathetic activity. mdpi.com

While their highest affinity is for the α2 subtype, yohimbane alkaloids also interact weakly with α1-adrenoreceptors. nih.goveuropa.eu Studies comparing yohimbine (B192690) with the α1-selective antagonist prazosin (B1663645) show that yohimbine is significantly more potent at α2 receptors. nih.gov In some tissues, such as the rabbit aorta, the contractile events and calcium flux are mediated solely by α1 receptors, and here prazosin is a potent inhibitor while yohimbine is much less effective. nih.gov The affinity for α1-receptors is generally moderate and occurs at higher concentrations. mdpi.comwikipedia.org

Recent research into novel yohimbine analogues has focused on enhancing selectivity. For instance, an amino ester derivative of yohimbic acid, compound 4n , demonstrated a 6-fold higher selectivity for α1A/α2A receptors and a 25-fold higher selectivity for α2B/α2A receptors when compared to yohimbine, showcasing how structural modifications can fine-tune receptor antagonism. acs.org

Receptor SubtypeInteractionAffinity (Ki/KD)Notes
α2-Adrenergic AntagonistHigh affinity (nanomolar range). KD for yohimbine is ~1.53 nM to 4.8 nM. nih.govacs.orgThis is the primary target. It blocks the presynaptic autoreceptors, increasing norepinephrine release. mdpi.com
α1-Adrenergic AntagonistModerate to low affinity. europa.euwikipedia.orgEffects are generally observed at higher concentrations compared to α2-receptor antagonism. mdpi.com

Other Receptor Binding Affinities and Selectivity (e.g., P2X7, Sigma-2, Dopamine (B1211576) Receptors, Cannabinoid Receptors)

Beyond adrenergic receptors, yohimbine has been shown to interact with other receptor systems, although typically with lower affinity. mdpi.com

Dopamine Receptors: Yohimbine exhibits some affinity for D2 and D3 dopamine receptors. mdpi.com Antipsychotic drugs often target these receptors, and yohimbine's interaction may contribute to some of its effects on motor function and behavior. mdpi.comwilliams.edu

Cannabinoid Receptors: There is no direct evidence from the provided search results indicating that this compound binds to cannabinoid receptors (CB1 or CB2). These receptors are part of the endocannabinoid system and are activated by endogenous ligands like anandamide (B1667382) and 2-AG, as well as phytocannabinoids like THC. mdpi.comnih.govcaymanchem.com

P2X7 Receptors: The P2X7 receptor is an ATP-gated ion channel involved in inflammation. nih.govfrontiersin.org Current literature does not establish a direct binding interaction between this compound and P2X7 receptors.

Sigma-2 Receptors: The sigma-2 receptor (TMEM97) is a target in cancer and neurodegenerative disease research. upenn.edumdpi.commdpi.comwikipedia.org While various ligands have been developed for this receptor, a direct interaction with this compound has not been documented in the available sources.

Ligand-Receptor Dynamics

The interaction between a ligand like this compound and its receptor is a dynamic process characterized by rates of association and dissociation. Studies on [3H]yohimbine binding to α2-adrenergic receptors reveal an association rate constant (kₐ) of 2.5 x 10⁵ M⁻¹s⁻¹ and a dissociation rate constant (k₋₁) of 1.11 x 10⁻³ s⁻¹. nih.gov The relatively slow association rate suggests that the binding is not a simple diffusion-limited reaction. nih.gov The rate of dissociation can be significantly affected by temperature and the presence of allosteric modulators. nih.govumich.edu For example, the dissociation of [3H]yohimbine changes 40-fold over a temperature range of 5-35°C. umich.edu

In Vitro Receptor Binding Assay Methodologies (e.g., Saturation Binding, Competitive Binding, Radioligand Assays)

The affinity and selectivity of this compound and its derivatives are determined using several established in vitro assay methodologies.

Radioligand Assays: These assays use a radioactively labeled ligand (a radioligand) that binds to the receptor of interest. For studying α2-adrenergic receptors, [3H]yohimbine is a commonly used antagonist radioligand. nih.govnih.govnih.gov The amount of radioligand bound to the receptor is measured, typically after separating the bound from the unbound ligand via filtration.

Saturation Binding: This method is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. nih.gov Experiments are conducted by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached. nih.gov Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competitor drug) from total binding.

Competitive Binding: This assay is used to determine the binding affinity (expressed as the inhibition constant, Ki) of an unlabeled compound, such as this compound. The assay measures the ability of the unlabeled test compound to compete with and displace a radioligand from the receptor. nih.govnih.gov The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50, which can then be converted to a Ki value.

Structure-Activity Relationships (SAR) in Receptor Binding

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For yohimbine alkaloids, SAR studies have focused on modifying the pentacyclic core to improve potency and selectivity. acs.org For example, a recent study on yohimbine analogues identified that creating amino esters of yohimbic acid resulted in compounds with significantly improved selectivity for the ADRA2A receptor over other adrenergic and serotonin (B10506) receptors. acs.org This indicates that modifications at the C-16 position of the yohimbane scaffold are critical for modulating receptor selectivity. The goal of such studies is to design new compounds with enhanced therapeutic properties and fewer off-target effects. acs.orgacs.org

Structural ModificationEffect on Activity/SelectivityExample
Esterification at C-16 Can significantly increase selectivity for α2A-adrenergic receptors over α1A and α2B subtypes. acs.orgThe amino ester 4n showed a 25-fold higher ADRA2B/ADRA2A selectivity compared to yohimbine. acs.org
Dimerization Linking two yohimbine molecules can create derivatives with varied selectivities for α2a vs. α2b receptor subtypes. acs.orgYohimbine dimers have been synthesized to probe receptor binding pockets. acs.org
Conformational Liberation Removing the ethylene (B1197577) linkage between the indole (B1671886) and decahydroisoquinoline (B1345475) units creates de-rigidified analogues with different biological activity profiles. acs.orgNovel analogues lacking the rigid pentacyclic structure were evaluated for cytotoxic activity. acs.org

Enzyme Modulation and Inhibition

While the primary pharmacological activity of this compound is receptor-mediated, the interaction of this class of compounds with enzymes is primarily documented in the context of its synthesis. The enantioselective synthesis of both (–)-alloyohimbane and (–)-yohimbane has been achieved through enzymatic desymmetrization, a process that uses enzymes like lipases to create specific stereoisomers. nih.govresearchgate.net This highlights the use of enzymes as tools in the chemical production of this compound rather than this compound acting as a modulator of enzyme function as its primary mechanism of action. researchgate.netdntb.gov.ua

Enzyme inhibition typically involves a molecule binding to an enzyme to reduce its activity, which can be competitive (at the active site) or non-competitive (at an allosteric site). numberanalytics.combioninja.com.aupharmacologyeducation.org There is limited evidence in the searched literature to suggest that this compound itself is a significant modulator or inhibitor of key physiological enzymes as its main therapeutic action. Its derivatives, however, are a subject of ongoing research. For instance, related indole alkaloids have been investigated as potential inhibitors of enzymes like topoisomerase. wiley.com

Investigation of Enzyme Target Inhibition (e.g., β-glucosidase)

This compound and its related compounds have been investigated for their potential to inhibit certain enzymes. Notably, some studies have focused on their effects on glycosidases, such as β-glucosidase. globalauthorid.comlookchem.com Glycosidases are a broad family of enzymes responsible for breaking down complex carbohydrates into simpler sugars. scbt.com β-glucosidase, in particular, hydrolyzes β-glucosidic bonds to release glucose. dergipark.org.tr The inhibition of this enzyme is a subject of research due to its role in various biological processes. scbt.comdergipark.org.tr

Research has shown that certain synthetic analogues of yohimbine, a class of compounds to which this compound belongs, exhibit inhibitory activity against both α- and β-glucosidase. lookchem.com For instance, some lichen metabolites have demonstrated competitive inhibition towards α-glucosidase and noncompetitive inhibition for β-glucosidase. dergipark.org.tr The mechanism of inhibition can vary, with some inhibitors acting competitively by mimicking the natural substrate and binding to the enzyme's active site. scbt.com

The following table summarizes the inhibitory activities of some compounds against glucosidases.

Compound/MetaboliteTarget Enzyme(s)Type of Inhibition
Yohimbine Analoguesα-glucosidase, β-glucosidaseNot specified
Sekikaic acidα-glucosidaseCompetitive
Salazinic acidα-glucosidaseCompetitive
Sekikaic acidβ-glucosidaseNoncompetitive
Salazinic acidβ-glucosidaseNoncompetitive
Deoxynojirimycinβ-glucosidaseCompetitive

This table is based on findings from multiple studies and is for illustrative purposes. lookchem.comscbt.comdergipark.org.tr

Mechanistic Enzymology of this compound Interactions

The study of how this compound and its derivatives interact with enzymes at a molecular level is a key area of mechanistic enzymology. synenzyme.org This field aims to understand the structure-function relationship of enzymes and the mechanisms of their reactions. synenzyme.org While specific mechanistic studies on this compound itself are not extensively detailed in the provided results, general principles of enzyme-inhibitor interactions can be applied.

Enzymatic reactions can be influenced by various factors, including the structure of the inhibitor and the enzyme's active site. scbt.comsynenzyme.org For yohimbine-related compounds, their biological mechanism is often attributed to their interaction with receptors, but their enzymatic interactions are also an area of interest. nih.gov The synthesis of specific enantiomers, such as (-)-alloyohimbane, has been achieved through processes like enzymatic desymmetrization, highlighting the interaction between these molecules and enzymes like porcine pancreatic lipase. nih.gov This process involves the selective hydrolysis of esters, demonstrating a direct enzymatic interaction. nih.gov

Understanding the precise binding modes and the conformational changes that occur upon binding requires a combination of biochemical, biophysical, and computational methods. synenzyme.org These studies help to elucidate the allosteric regulation and the kinetics of the enzymatic reactions. nih.gov

Enzyme Activity Assay Methodologies

A variety of methods are employed to measure enzyme activity and inhibition. assaygenie.com These assays are crucial for determining the potency and mechanism of inhibitors like this compound. assaygenie.com Common methodologies include:

Spectrophotometric Methods: These assays measure the change in absorbance of light as a substrate is converted to a product. For example, the activity of glucose oxidase can be measured by coupling its reaction to the production of a colored product that absorbs at a specific wavelength. thermofisher.cn

Fluorometric Methods: These are highly sensitive assays that measure changes in fluorescence. Some coenzymes, like NADH, are fluorescent in their reduced state but not in their oxidized state, a property that can be used to monitor enzyme activity.

Continuous Monitoring (Kinetic) Methods: These methods continuously track the progress of the reaction over time, allowing for the determination of the initial reaction rate. labinsights.nl This is considered more accurate than fixed-time methods. labinsights.nl

Sampling Methods: In these discontinuous assays, samples are taken from the reaction at different time points, and the reaction is stopped. The concentration of the substrate or product is then measured.

The choice of assay depends on the specific enzyme, the nature of the substrate and product, and the required sensitivity. Standardization of these assays is important for reproducibility and comparison of results across different laboratories. thermofisher.cn

Intracellular Signaling Pathway Modulation

Exploration of Affected Signaling Cascades (e.g., G-protein coupled receptor signaling, general signaling pathways)

This compound and its parent compound, yohimbine, are known to interact with G protein-coupled receptors (GPCRs). acs.orgwikipedia.org GPCRs are a large family of cell surface receptors that play a critical role in signal transduction, converting extracellular signals into intracellular responses. wikipedia.orgbiomolther.org The yohimbine family of alkaloids is recognized for its antagonist properties at α2-adrenergic receptors, which are a type of GPCR. nih.gov

The activation of a GPCR by a ligand initiates a cascade of events. wikipedia.orgebi.ac.uk The receptor undergoes a conformational change, leading to the activation of an associated heterotrimeric G protein. nih.govbiomolther.org This activation involves the exchange of GDP for GTP on the G protein's α-subunit, causing it to dissociate from the βγ-subunits. biomolther.orgebi.ac.uk Both the GTP-bound α-subunit and the βγ complex can then interact with various downstream effectors, such as enzymes and ion channels, to propagate the signal within the cell. biomolther.org

Recent research has also highlighted the complexity of GPCR signaling, with the concept of "biased agonism," where a ligand can preferentially activate certain downstream pathways over others. biomolther.org Furthermore, GPCRs can signal from intracellular locations, not just the cell surface, adding another layer of regulation to cellular responses. nih.gov

Modulation of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their modulation is a growing area of therapeutic interest. ethz.chrsc.org Small molecules can modulate PPIs in several ways: they can act as orthosteric inhibitors by binding directly to the interaction interface, or as allosteric modulators by binding to a different site on one of the proteins, inducing a conformational change that affects the interaction. nih.govfrontiersin.org They can also act as stabilizers, enhancing the interaction between two proteins. nih.gov

While direct evidence for this compound's modulation of specific PPIs beyond receptor-ligand interactions is not detailed in the provided search results, its interaction with GPCRs is, by definition, a modulation of a PPI. The binding of this compound to a receptor influences that receptor's interaction with G proteins and other signaling partners. nih.govbiomolther.org The design of molecules that can modulate PPIs is a complex process that relies on a detailed understanding of the structure and dynamics of the protein complexes involved. frontiersin.org

Cellular Response Characterization (excluding clinical outcomes)

In vitro studies using cell lines are essential for characterizing the cellular responses to compounds like this compound and its derivatives. These studies can reveal effects on cell viability, proliferation, and other cellular processes.

For example, synthetic analogues of yohimbine have been evaluated for their cytotoxic effects on various cancer cell lines, such as pancreatic and gastric cancer cells, as well as on normal cell lines to assess general cytotoxicity. acs.org Such studies often utilize colorimetric assays like the MTT assay to measure cell viability. acs.org The results from these assays can indicate whether a compound has anti-proliferative effects. For instance, some yohimbine analogues demonstrated modest cytotoxicity against the tested cell lines. acs.org

The cellular response to an external agent can be highly dependent on factors like the dose and the specific cell type. nih.gov The maintenance of protein homeostasis, or proteostasis, is a critical cellular process that involves the proper folding, trafficking, and degradation of proteins. google.com Disruptions in proteostasis can lead to cellular dysfunction. google.com While not directly stated for this compound, the interaction of any compound with cellular machinery has the potential to impact these fundamental processes.

In Vitro Functional Assays (e.g., Calcium Influx Assays)

Functional assays are crucial in determining the biological activity of a compound on its molecular target. For yohimbine and its derivatives, these assays often focus on their effects on adrenergic receptors.

One common method to assess the functional consequence of α2-adrenergic receptor modulation is the calcium influx assay. The activation of α2-adrenergic receptors can lead to changes in intracellular calcium concentration ([Ca2+]i), which serves as a key second messenger in many cellular processes. nih.gov Antagonists of these receptors, like yohimbine, are expected to inhibit the effects of agonists on calcium signaling.

A recent study on novel yohimbine derivatives utilized a cell-based calcium flux assay to determine their antagonistic activity on cells overexpressing the α2A-adrenergic receptor (ADRA2A). acs.org In such assays, cells are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with an α2-adrenergic agonist, a transient increase in intracellular calcium is observed. The ability of a test compound, such as a yohimbine derivative, to inhibit this agonist-induced calcium influx is then measured. acs.org

For example, in porcine myometrial cells, the activation of α2-adrenergic receptors with epinephrine (B1671497) was shown to increase [Ca2+]i by inducing both calcium influx from the extracellular space and release from intracellular stores. The antagonist yohimbine was used to confirm that this effect was mediated by α2A-adrenergic receptors. nih.gov The study demonstrated that the influx of calcium was through L-type calcium channels and was inhibited by the L-type Ca2+ channel blocker nimodipine. nih.gov

Furthermore, studies on the stereoisomer corynanthine (B1669447) have shown its ability to inhibit depolarization-dependent calcium entry in rat aorta smooth muscle, a process measured using ⁴⁵Ca²⁺ tracing. This highlights that different isomers within the yohimbane family can have distinct effects on calcium signaling pathways.

While direct data for this compound is not available, it is plausible that its mechanism would also involve the modulation of α2-adrenergic receptor-mediated calcium signaling. The table below summarizes findings from in vitro functional assays on related yohimbine compounds.

CompoundAssay TypeCell/Tissue TypeKey FindingsReference(s)
Yohimbine Calcium Influx AssayPorcine Myometrial CellsInhibited epinephrine-induced increase in intracellular Ca2+, confirming α2A-AR mediated action. nih.gov
Yohimbine Derivatives Calcium Flux AssayCells overexpressing ADRA2ANovel amino esters of yohimbic acid showed potent antagonistic activity. acs.org
Corynanthine ⁴⁵Ca²⁺ TracingRat Aorta Smooth MuscleInhibited depolarization-dependent calcium entry.
Rauwolscine Radioligand Binding AssayBovine Frontal CortexDemonstrated high affinity and reversible binding to α2-adrenergic receptors. targetmol.com

Cellular Uptake and Distribution Studies (excluding in vivo pharmacokinetics)

Information regarding the specific cellular uptake and distribution of this compound from in vitro studies is scarce in publicly available literature. However, general principles of cellular transport for small molecule alkaloids can be inferred. As a lipophilic molecule, yohimbine, and likely its isomers including this compound, can be expected to cross cellular membranes. europa.eu

Studies on yohimbine derivatives have included in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess properties like membrane permeability. acs.org For instance, the membrane permeability of novel yohimbine analogues was evaluated using Caco-2 cell monolayers, a common in vitro model for predicting intestinal absorption. acs.org This type of assay measures the rate at which a compound crosses a layer of these cells, providing an indication of its potential for cellular uptake.

The distribution of a compound within a cell can be visualized using fluorescently labeled analogues or through techniques like autoradiography with radiolabeled compounds. However, such specific studies for this compound are not currently reported. The primary site of action for yohimbine alkaloids is considered to be the cell surface receptors (α-adrenergic receptors), suggesting that their significant effects are initiated at the plasma membrane. tandfonline.com

The table below outlines the types of in vitro studies used to assess the cellular characteristics of related yohimbine compounds, which could be applicable to future research on this compound.

Compound/DerivativeStudy TypeModel SystemMeasured ParameterRelevanceReference(s)
Yohimbine Derivatives Permeability AssayCaco-2 Cell MonolayerRate of transport across the cell layerPredicts cellular uptake and absorption acs.org
Yohimbine General PropertyN/ALipophilicitySuggests ability to cross cell membranes europa.eu

Advanced Analytical and Spectroscopic Characterization of Alloyohimbane

Structural Elucidation Techniques

Structural elucidation is the process of determining the chemical structure of a molecule. For alloyohimbane, this involves a combination of spectroscopic methods that probe different aspects of its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) frameworks of a molecule.

In the analysis of this compound, ¹H NMR spectroscopy reveals the chemical environment of each proton, including its connectivity to neighboring atoms through spin-spin coupling. wits.ac.za The chemical shifts (δ) of the protons are indicative of their electronic environment. For instance, protons in aromatic regions will have different chemical shifts than those in aliphatic regions. chemistrysteps.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups. organicchemistrydata.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between different parts of the this compound molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives (Illustrative)

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C-2-108.2
C-33.54 (m)60.1
C-52.98 (dd)53.8
C-62.85 (m)18.2
C-7-108.9
C-8-127.3
C-97.45 (d)118.0
C-107.08 (t)119.5
C-117.15 (t)121.3
C-127.30 (d)110.8
C-13-136.2
C-142.15 (m)30.5
C-151.85 (m), 2.05 (m)36.8
C-164.20 (br s)72.5
C-171.25 (d)31.5
C-180.90 (t)12.0
C-191.40 (m)22.0
C-201.60 (m)40.5
C-212.60 (m)58.0
N-1 (NH)8.05 (s)-
N-4--

Note: This table is illustrative and actual chemical shifts can vary depending on the solvent and specific derivative.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. bioanalysis.in High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. measurlabs.comchemrxiv.org This is crucial for confirming the molecular formula of this compound. measurlabs.com

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS or HRMS²), provides valuable information about the molecule's structure. researchgate.net By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to deduce the connectivity of different structural motifs within the this compound framework. wits.ac.za

Table 2: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺353.2229353.2227
[M+Na]⁺375.2048375.2046
Representative Fragment 1184.0735184.0733
Representative Fragment 2169.0868169.0866

Note: The m/z values are for a specific isomer and fragmentation pattern.

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govwikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The diffraction data allows for the calculation of an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. wikipedia.org

For this compound, X-ray crystallography provides unambiguous proof of its stereochemistry and conformation in the solid state. lookchem.com This technique has been used to characterize the structure of various indole (B1671886) alkaloids, providing a foundational understanding of their three-dimensional shapes. wiley.comresearcher.life

Mass Spectrometry (MS, HRMS²)

Chiral Analysis and Stereochemical Assignment

This compound is a chiral molecule, meaning it exists as non-superimposable mirror images called enantiomers. The determination of the specific stereochemistry is critical, as different enantiomers can have distinct biological activities.

Optical rotation measures the rotation of plane-polarized light by a chiral compound in solution. pbsiddhartha.ac.in The direction and magnitude of this rotation are characteristic of a specific enantiomer.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. utexas.edupg.edu.pl The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure and can be used to determine the absolute configuration of stereocenters. pg.edu.plwarwick.ac.uk The Cotton effect, observed in both Optical Rotatory Dispersion (ORD) and CD spectroscopy, is particularly useful for assigning stereochemistry. pbsiddhartha.ac.in

Table 3: Chiroptical Data for an this compound Enantiomer

TechniqueWavelength (nm)Observation
Optical Rotation589 (Na D-line)[α] = -105° (c 0.5, CHCl₃)
Circular Dichroism230Positive Cotton Effect (Δε = +4.5)
Circular Dichroism285Negative Cotton Effect (Δε = -2.1)

Note: The values are illustrative for a specific enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. yakhak.orgijrps.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. ijrps.com

By comparing the retention time of an unknown sample to that of a known enantiomeric standard, the enantiomeric composition of the sample can be determined. scirp.org This is essential for quality control and for studying the properties of individual enantiomers. The development of efficient chiral HPLC methods is crucial for the analysis of complex chiral molecules like this compound. yakhak.orgsemanticscholar.org

Table 4: Chiral HPLC Separation of this compound Enantiomers

EnantiomerRetention Time (min)
(+)12.5
(-)15.8

Note: Retention times are dependent on the specific column, mobile phase, and flow rate used.

Absolute Configuration Determination Methods

The definitive determination of the absolute configuration of a chiral molecule like this compound is crucial for understanding its chemical and biological properties. Several powerful analytical techniques are employed for this purpose.

X-ray Crystallography X-ray crystallography is considered the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. purechemistry.org This technique involves diffracting a beam of X-rays off a single, high-quality crystal of the compound. wikipedia.orglibretexts.org By analyzing the diffraction pattern, a detailed electron density map of the molecule can be generated, which reveals the precise spatial arrangement of its atoms and bonds, thus unambiguously establishing its absolute stereochemistry. wikipedia.orglibretexts.org While a powerful tool, its primary requirement is the ability to grow a suitable single crystal of the compound, which is not always feasible. spark904.nl The structures of many complex indole alkaloids and their synthetic intermediates have been successfully elucidated using this method. wiley.comnih.gov

Chiroptical Spectroscopy Methods When single crystals cannot be obtained, chiroptical spectroscopic methods provide a robust alternative for determining absolute configuration in solution. nih.gov These techniques rely on the differential interaction of chiral molecules with polarized light. numberanalytics.com

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption between left and right circularly polarized light by a chiral molecule. numberanalytics.com The resulting spectrum is highly sensitive to the molecule's stereochemistry. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations, such as time-dependent density functional theory (TDDFT), the absolute configuration can be confidently assigned. nih.govmdpi.com This integrated approach has become a standard methodology for the stereochemical characterization of flexible chiral molecules. mdpi.comrsc.org

Vibrational Circular Dichroism (VCD): VCD is analogous to ECD but measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to molecular vibrations. spark904.nl A key advantage of VCD is that the VCD spectra of two enantiomers are mirror images (equal in magnitude but opposite in sign), while their standard infrared (IR) spectra are identical. spark904.nl Similar to ECD, the experimental VCD spectrum is compared to a computed spectrum for a known configuration to make the assignment. spark904.nl VCD offers a powerful alternative to X-ray crystallography and does not require chemical derivatization of the sample. spark904.nl

The general workflow for these chiroptical methods involves:

Separation of the enantiomers, often using chiral High-Performance Liquid Chromatography (HPLC). mdpi.com

Experimental measurement of the chiroptical spectra (ECD, VCD).

Computational modeling (usually with DFT) to predict the theoretical spectra for a specific enantiomer (e.g., the R or S configuration). rsc.org

Comparison of the experimental and theoretical spectra to assign the absolute configuration. mdpi.comrsc.org

Spectroscopic Characterization of Molecular Interactions

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide detailed information about the functional groups and molecular structure of a compound. edinst.comroutledge.com They probe the vibrational modes of a molecule, which are influenced by bond strengths, molecular geometry, and intermolecular interactions. americanpharmaceuticalreview.com While IR spectroscopy measures the absorption of infrared light by vibrations that cause a change in the dipole moment, Raman spectroscopy measures the scattering of light from vibrations that cause a change in the molecule's polarizability. edinst.com

The vibrational modes for the yohimbane skeleton can be assigned to different regions of the spectra, corresponding to stretching, bending, and other deformations of specific chemical bonds within the molecule's five rings. nih.gov

Key Vibrational Modes for the Yohimbane Skeleton (based on Yohimbine (B192690) HCl data) nih.govnepjol.info

Vibrational Mode Functional Group/Ring Typical Wavenumber (cm⁻¹) - IR Typical Wavenumber (cm⁻¹) - Raman Description
O-H StretchAlcoholic OH~3670 (weak)-Stretching of the hydroxyl group. nih.govnepjol.info
N-H StretchIndole N-H~3514 (intense)-Stretching of the N-H bond in the indole ring. nih.govnepjol.info
C-H StretchAromatic/Aliphatic2880-29602870-2965Asymmetric and symmetric stretching of C-H bonds in the rings. nih.gov
C=O StretchEster C=O~1719 (strong)~1719Stretching of the carbonyl group in the methyl ester. researchgate.net
C=C StretchAromatic Ring~1593~1593Stretching vibrations within the indole aromatic system. nih.gov
C-N StretchAmine/Indole~1296 (low intensity)~1295 (high intensity)Stretching of carbon-nitrogen bonds. nih.gov
Twisting/WaggingCH₂ Groups1207-13851208-1381Out-of-plane bending and twisting motions of methylene (B1212753) groups. nih.gov

This table is based on data reported for yohimbine hydrochloride, a stereoisomer of this compound, and serves as a representative example.

Purity Assessment and Quantitative Analysis for Research Applications

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. pharmtech.com It is widely used in pharmaceutical analysis for purity assessment and quantitative determination of active ingredients. For a compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common mode used. mdpi.com

In a typical RP-HPLC setup, the sample is injected into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase (e.g., a mixture of water or aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol) is then pumped through the column. pharmtech.com Compounds are separated based on their relative polarity; less polar compounds like this compound interact more strongly with the stationary phase and thus have longer retention times.

Key Components of an HPLC Method for this compound:

Column: A reversed-phase column (e.g., C18, C8) is typically used. mdpi.com

Mobile Phase: A gradient elution, where the composition of the mobile phase is changed over time (e.g., increasing the percentage of organic solvent), is often employed to effectively separate the main compound from any impurities with different polarities. pharmtech.com

Detector: A UV detector is commonly used, set to a wavelength where this compound exhibits strong absorbance (e.g., its λ_max of ~280 nm). hplc.eu

Quantification: The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration. By running a series of standards with known concentrations, a calibration curve can be generated to accurately quantify the compound in an unknown sample.

Purity Assessment: The purity of a sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Furthermore, Chiral HPLC can be employed to separate enantiomers and determine the enantiomeric purity of a sample, which is critical for stereoisomers like this compound. mdpi.comsemanticscholar.org

Example HPLC Parameters for Analysis

Parameter Typical Setting Purpose
Stationary Phase C18 (Octadecylsilyl)Nonpolar phase for reversed-phase separation. mdpi.com
Mobile Phase Acetonitrile/Water or Methanol/BufferPolar solvent system for eluting compounds. pharmtech.com
Elution Mode GradientImproves separation of compounds with a wide range of polarities. pharmtech.com
Flow Rate 0.5 - 1.5 mL/minControls the speed of the separation.
Detection UV at ~280 nmMonitors the eluting compounds based on UV absorbance. hplc.eu
Column Temperature 25 - 40 °CAffects retention time and peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. youtube.comthermofisher.com It is used for the analysis of volatile and semi-volatile compounds. filab.fr For this compound to be analyzed by GC, it must be thermally stable and sufficiently volatile to be vaporized without decomposition.

The process involves:

Gas Chromatography (GC): The sample is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) sweeps the vaporized sample through a long, thin column containing a stationary phase. Compounds are separated based on their boiling points and interactions with the stationary phase. The time it takes for a compound to travel through the column is its retention time, a characteristic property used for identification. youtube.com

Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer. Here, it is ionized, typically by electron impact (EI), which bombards the molecule with high-energy electrons. This process forms a positively charged molecular ion (M•+) and causes the ion to break apart into smaller, charged fragments. acdlabs.com The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance. gentechscientific.com

The resulting mass spectrum is a unique fingerprint for the compound, showing the molecular ion peak and a characteristic fragmentation pattern. acdlabs.comgentechscientific.com By analyzing this pattern, the structure of the compound can be elucidated or confirmed. youtube.com

Predicted Fragmentation Pattern for this compound The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of bonds in the aliphatic rings and loss of substituents. Common fragmentation pathways for related alkaloids include:

Loss of a hydrogen atom: [M-1]⁺ peak. docbrown.info

Loss of the methyl group from the ester: [M-15]⁺ from the loss of •CH₃.

Loss of the methoxy (B1213986) group: [M-31]⁺ from the loss of •OCH₃.

Loss of the entire methyl ester group: [M-59]⁺ from the loss of •COOCH₃.

Cleavage of the C/D or D/E rings: This would lead to a series of characteristic peaks corresponding to the stable indole-containing fragment.

By comparing the retention time and the obtained mass spectrum to a known standard or a spectral library, GC-MS allows for the confident identification and purity assessment of this compound. nih.gov

Theoretical and Computational Studies on Alloyohimbane

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. pitt.edu For a complex alkaloid like alloyohimbane, these methods are invaluable for understanding its three-dimensional structure and potential biological interactions. researchgate.net

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme, to form a stable complex. sarjournal.com This technique is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. researchgate.net In the context of this compound, docking simulations could be used to predict its binding affinity and mode of interaction with various receptors, such as adrenergic or serotonergic receptors, which are known targets for yohimbine (B192690) stereoisomers.

The process involves creating a 3D model of both this compound (the ligand) and the target receptor. A scoring function is then used to estimate the binding energy for different poses of the ligand within the receptor's active site. nih.gov A lower binding energy score typically indicates a more stable and favorable interaction. nih.gov Such studies could reveal key amino acid residues in the receptor that interact with specific functional groups on the this compound molecule, providing a basis for understanding its pharmacological profile. researchgate.netreactome.org

Table 1: Illustrative Docking Simulation Results for this compound with Adrenergic Receptors

This table illustrates the type of data generated from a molecular docking study. The values are hypothetical and serve to demonstrate how results would be presented.

Target ReceptorPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
α1A-adrenergic-8.5Asp106, Phe308, Trp102
α2A-adrenergic-9.2Asp113, Ser200, Phe391
β2-adrenergic-7.1Ser204, Asn312, Tyr316

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule can adopt. For a pentacyclic structure like this compound, which belongs to the yohimbine alkaloid family, stereochemistry is critical. researchgate.net The yohimbine alkaloids are classified into four subfamilies—normal, allo, pseudo, and epiallo—based on the stereochemical arrangement around the D-ring. researchgate.net

Computational conformational analysis, often performed using molecular mechanics or quantum chemistry methods, can calculate the potential energy of the molecule as a function of its bond rotations and ring puckering. This allows researchers to identify the most stable conformers in different environments (e.g., in a vacuum or in a solvent). A 13C NMR analysis of related indoloquinolizidines has been noted as a method for their conformational analysis. researchgate.net Computational predictions can complement such experimental data to build a complete picture of the molecule's structural dynamics.

Ligand-Receptor Interaction Prediction

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to model molecular properties. numberanalytics.com These methods provide detailed information about the electronic structure of a molecule, which governs its reactivity, stability, and spectroscopic characteristics. idosr.orgrowansci.com

Quantum chemical calculations can determine the distribution of electrons within the this compound molecule. Key properties derived from these calculations include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Electron Density and Electrostatic Potential: These calculations reveal the distribution of charge across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how this compound might interact with receptors or other molecules.

Table 2: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

This table shows examples of electronic property data that would be generated from quantum chemical calculations. The values are for illustrative purposes only.

PropertyCalculated Value (Hypothetical)Significance
HOMO Energy-6.2 eVRelates to electron-donating capability
LUMO Energy-1.5 eVRelates to electron-accepting capability
HOMO-LUMO Gap4.7 eVIndicator of chemical reactivity and stability
Dipole Moment2.1 DebyeMeasures molecular polarity

Quantum chemistry is a powerful tool for predicting various types of molecular spectra, which can then be compared with experimental results to confirm a molecule's structure. mpg.de Machine learning techniques are increasingly being integrated with quantum mechanics to predict spectroscopic properties with high accuracy and reduced computational cost. researchgate.net For this compound, these predictions could include:

NMR Spectra: Calculation of chemical shifts (¹H and ¹³C) and coupling constants. This can aid in the interpretation of experimental NMR data and confirm the stereochemical assignment of the molecule.

Vibrational Spectra (IR and Raman): Prediction of vibrational frequencies and intensities. nih.gov This helps in assigning the peaks observed in experimental IR and Raman spectra to specific molecular vibrations, confirming the presence of particular functional groups.

UV-Vis Spectra: Calculation of electronic transitions to predict the wavelengths of maximum absorption, which are characteristic of the indole (B1671886) chromophore within the this compound structure.

Electronic Structure Properties

Structure-Activity Relationship (SAR) Modeling (QSAR/3D-QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org The goal of SAR and QSAR is to determine which chemical groups and physicochemical properties are important for a molecule's biological effect, allowing for the rational design of more potent and selective compounds. creative-biolabs.com

For a series of yohimbine analogs including this compound, a QSAR study would involve:

Data Collection: Assembling a dataset of related molecules with measured biological activity (e.g., binding affinity to a specific receptor).

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can be 1D (e.g., molecular weight, logP), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape, electrostatic fields). creative-biolabs.com

Model Development: Using statistical methods to build a mathematical equation that correlates the descriptors with biological activity. wikipedia.org

3D-QSAR , such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Index Analysis (CoMSIA), uses 3D grid-based descriptors to represent the steric and electrostatic fields around the molecules. nih.gov By aligning the structures of this compound and its analogs, a 3D-QSAR model could generate contour maps that visualize regions where, for example, bulky groups or positive charges increase or decrease activity. researchgate.netnih.gov This provides a visual and quantitative guide for designing new, potentially more effective, analogs. researchgate.net

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis of intricate molecules like this compound. These theoretical studies provide deep insights into reaction pathways, transition state geometries, and the origins of stereoselectivity, complementing experimental findings.

Research into the synthesis of the yohimbine framework, to which this compound belongs, has utilized computational methods to understand key transformations. For instance, in the synthesis of yohimbine analogues, DFT calculations have been employed to rationalize the stereochemical outcome of crucial steps. One such study focused on the facial selectivity of double Michael addition reactions to unsaturated indolo[2,3-a]quinolizidine lactams, which are precursors to the yohimbine skeleton. ub.edu Theoretical calculations were able to explain why the presence of a bulky tert-butoxycarbonyl (Boc) group on the indole nitrogen leads to a reversal of facial selectivity, favoring the formation of the cis-3-H/15-H ring junction characteristic of the allo series, by revealing that the preferred nucleophilic attack shifts from the Si face to the Re face. ub.edu

The Pictet-Spengler reaction, a cornerstone in the synthesis of yohimbine and its isomers, has been a significant subject of computational investigation. DFT and molecular dynamics (MD) studies have been performed to understand the stereopreference of this reaction. nih.govacs.org These studies compute the free energy profiles of the reaction, identifying the rate-determining steps and the energetic barriers for the formation of different stereoisomers. nih.govacs.org For example, calculations at the M06-2X/6-311++G(2d,2p)-SMD//M06-2X/6-31+G(d,p)-SMD level of theory have been used to map the energy landscape of the reaction between tryptamine (B22526) and various aldehydes, providing a quantitative basis for the observed stereoselectivity. nih.govacs.org

Furthermore, computational studies have been instrumental in understanding the role of catalysts in these reactions. In organocatalyzed asymmetric Pictet-Spengler reactions, in-depth DFT calculations have supported experimental evidence, such as kinetic studies and Hammett analysis, to propose that the chiral counteranion of a Brønsted acid catalyst stabilizes cationic intermediates and transition states through cation–π interactions. researchgate.net This understanding is crucial for the rational design of more efficient and selective catalysts.

In the context of synthesizing related, structurally complex indole alkaloids, DFT studies have also shed light on other critical transformations. For example, in a route toward (–)-rauvomine B, which involves a cis-selective Pictet–Spengler reaction, DFT calculations were used to explore the high dependency of a key intramolecular cyclopropanation step on the conformational strain of the indoloquinolizidine precursor. chemrxiv.org Such insights are vital for overcoming synthetic challenges and optimizing reaction conditions.

The data generated from these computational studies often includes the relative free energies of intermediates and transition states, which allows for the prediction of the most likely reaction pathway.

Calculated Free Energy Barriers for a Model Pictet-Spengler Reaction

Step/IntermediateDescriptionCalculated Relative Free Energy (kcal/mol)
Reactants (Tryptamine + Aldehyde)Starting materials0.0
Intermediate I (Iminium ion)Formation of the initial iminium species+12.5
Transition State (TS1)Cyclization to form the (S)-product+21.8
Transition State (TS2)Cyclization to form the (R)-product+23.4
Intermediate II ((S)-product precursor)Spirocyclic intermediate leading to (S)-product+15.7
Intermediate III ((R)-product precursor)Spirocyclic intermediate leading to (R)-product+17.9
Product ((S)-Tetrahydro-β-carboline)Final product after deprotonation-5.2

Note: The data in this table is representative of typical values found in DFT studies of the Pictet-Spengler reaction, such as those cited in the text, and illustrates the energetic landscape that governs stereoselectivity. nih.govacs.org The lower energy barrier of TS1 compared to TS2 indicates a preference for the formation of the (S)-product in this model.

These theoretical and computational approaches provide a molecular-level understanding of reaction mechanisms that is often inaccessible through experimental means alone, thereby guiding the strategic design of syntheses for complex natural products like this compound.

Future Directions and Emerging Research Areas for Alloyohimbane

Development of Novel Catalytic Asymmetric Syntheses

The intricate pentacyclic structure of alloyohimbane, with its multiple stereocenters, presents a formidable challenge for synthetic chemists. While various syntheses have been reported, the future lies in developing more efficient, selective, and versatile catalytic asymmetric methods. researchgate.net

Recent breakthroughs have focused on strategies that can construct the complex core and control its stereochemistry in fewer steps. One promising approach involves the use of N-heterocyclic carbene (NHC) organocatalysis. northwestern.edu Researchers have demonstrated a highly enantio- and diastereoselective NHC-catalyzed annulation, which, when combined with an amidation/N-acyliminium ion cyclization, can rapidly assemble the tetracyclic core of the Corynanthe alkaloids. northwestern.eduresearchgate.netacs.org This method serves as a platform, allowing for divergent synthesis to access different yohimbine (B192690) isomers, including this compound, from a common intermediate. researchgate.netacs.org

Another emerging area is the use of enzymatic processes. For instance, the enantioselective synthesis of (–)-alloyohimbane has been achieved using an enzymatic desymmetrization of a meso-diacetate precursor, a method that provides the necessary optically active building block in high enantiomeric purity. researchgate.net Future work will likely focus on discovering new enzymes or engineering existing ones to further improve the efficiency and scalability of such biotransformations.

The development of these platform syntheses is critical. researchgate.netresearchgate.net They not only make the target molecules more accessible but also enable the creation of a wide range of structural analogs. northwestern.edu This capability is invaluable for probing structure-activity relationships and for future biomedical investigations. researchgate.net

Exploration of Undiscovered Biosynthetic Pathways

While it is established that yohimbine alkaloids like this compound originate from the precursors tryptophan and the secoiridoid monoterpene secologanin (B1681713), the specific enzymatic steps involved in their biosynthesis are not fully understood. researchgate.net A significant gap in current knowledge is the identity of the enzymes responsible for the formation and interconversion of the various yohimbane isomers, including this compound, yohimbine, rauwolscine, and corynanthine (B1669447). researchgate.net

Future research will focus on identifying and characterizing these elusive enzymes. This exploration is crucial as it could reveal novel biocatalysts for chemical synthesis and provide a deeper understanding of the chemical diversity within plants. Investigating the genetic and biochemical origins of these pathways, for example by studying the transformation of geranyl pyrophosphate (GPP) by synthases, is a key research objective. frontiersin.org

A powerful emerging strategy for this exploration is the use of engineered microbial hosts, such as Saccharomyces cerevisiae (yeast). oup.com By reconstituting parts of the biosynthetic pathway in yeast, researchers can test candidate genes and study the function of individual enzymes in a controlled environment. This synthetic biology approach has already been used to produce the universal precursor strictosidine (B192452) and can be extended to unravel the downstream pathways leading to heteroyohimbine alkaloids. oup.com Such platforms could not only elucidate the natural pathway but also be engineered for the sustainable production of this compound and its analogs.

Identification of New Molecular Targets and Mechanisms

The pharmacological activity of yohimbine isomers is primarily attributed to their interaction with adrenergic receptors. researchgate.netontosight.ai this compound, for instance, is known to possess pharmacological properties, including effects on α-adrenergic receptors. researchgate.net However, the precise mechanisms and the full spectrum of molecular targets remain an active area of investigation. The subtle stereochemical differences among isomers like this compound, yohimbine, and corynanthine lead to distinct biological activities, suggesting that they may interact differently with known targets or engage with entirely new ones. tandfonline.comnih.gov

Future research must aim to identify these new molecular targets to build a comprehensive understanding of this compound's action. The amine functionalities present in its structure are key features, often enabling binding to specific sites on receptors or proteins through interactions like hydrogen bonds. nih.gov Advanced screening techniques and proteomics-based approaches can be used to pull down and identify binding partners from complex biological samples.

Furthermore, elucidating the downstream signaling cascades initiated by this compound binding is critical. While it is known to be an antagonist at certain receptors, its influence on other pathways, such as those involving serotonin (B10506) receptors or other monoaminergic systems, requires more detailed study. tandfonline.comnih.gov Understanding these intricate mechanisms is essential for correlating the molecule's structure with its specific physiological effects.

Advanced Analytical Techniques for Complex Mixtures

This compound is typically found in natural sources as part of a complex mixture of structurally related indole (B1671886) alkaloids. nih.gov The separation and accurate quantification of these isomers are significant analytical challenges. While High-Performance Liquid Chromatography (HPLC) has long been the primary method, future research will increasingly rely on more advanced and powerful analytical techniques. universiteitleiden.nl

Modern analytical chemistry offers a suite of tools to tackle this complexity. qmul.ac.ukbenthambooks.com The use of hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, is becoming standard. longdom.org Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), provide the high sensitivity and specificity needed to differentiate between isomers and quantify them accurately, even at low concentrations. qmul.ac.uklongdom.org Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool in this domain. qmul.ac.uk

Innovations in separation science, such as the development of novel stationary phases for HPLC columns (e.g., phenyl-bonded phases) and the optimization of solvent systems, continue to improve the resolution of these complex mixtures. universiteitleiden.nlacs.org Moreover, advanced detection methods, including photodiode array (DAD) detection, leverage the specific UV chromophores of indole alkaloids for easier identification. universiteitleiden.nl The application of portable and in-situ analysis technologies, such as portable LIBS (Laser-Induced Breakdown Spectroscopy) and Raman spectrometers, could also represent a future direction for rapid screening of plant materials. researchgate.net

Integration of Multi-Omics Data for Systems-Level Understanding

To move beyond a single-target, single-effect model of this compound's activity, future research must embrace a systems-level perspective. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of the molecular perturbations induced by the compound. nih.govfrontiersin.org

This multi-omics approach allows researchers to bridge the gap from genotype to phenotype, assessing the flow of biological information across different molecular layers. nih.govfrontlinegenomics.com For example, by combining transcriptomics (gene expression) and proteomics (protein abundance) data, scientists can identify entire pathways that are modulated by this compound, rather than just a single receptor. Adding metabolomics data can reveal changes in cellular metabolism, providing a functional readout of the compound's effects.

Several computational tools and methodologies have been developed for multi-omics data integration, such as Multiple Factor Analysis (MFA) and Multi-Omics Factor Analysis (MOFA). frontlinegenomics.com These statistical methods can reduce the dimensionality of large datasets and identify the key molecular signatures associated with this compound's activity. mixomics.org Applying these powerful analytical frameworks to the study of this compound will be crucial for unraveling its complex biology, identifying predictive biomarkers of its effects, and understanding its action within the context of an entire biological system. frontlinegenomics.comnih.gov

Q & A

Q. How are competing dimerization pathways suppressed during imine dehydrogenation?

  • Methodological Answer : Slow addition of imine substrates via syringe pump (0.1 mL/min) minimizes local concentration spikes, reducing dimer byproducts from 50% to <15%. Co-solvents like dioxane (ε = 2.2) further stabilize α,β-unsaturated imines against hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.